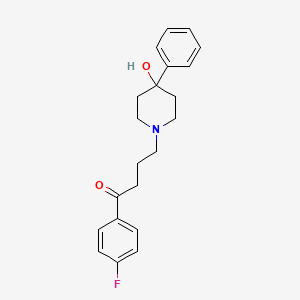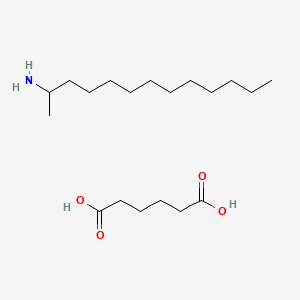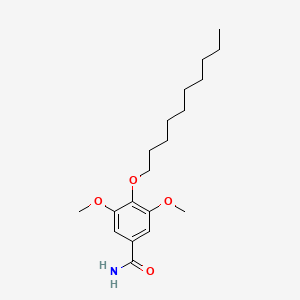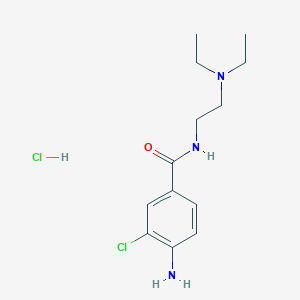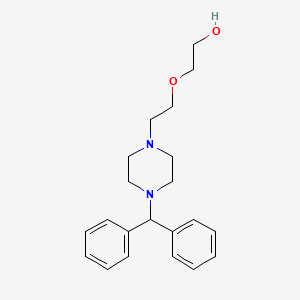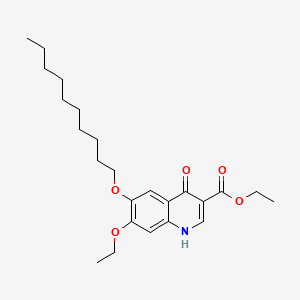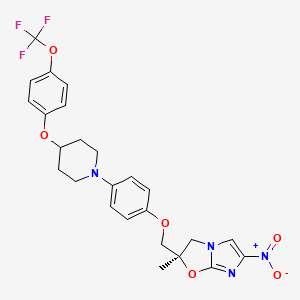
Delamanid
Overview
Description
Delamanid, sold under the brand name Deltyba, is a medication used to treat tuberculosis . Specifically, it is used, along with other antituberculosis medications, for active multidrug-resistant tuberculosis . It is taken by mouth . Common side effects include headache, dizziness, and nausea . Other side effects include QT prolongation . Delamanid works by blocking the manufacture of mycolic acids thus destabilising the bacterial cell wall . It is in the nitroimidazole class of medications .
Synthesis Analysis
A concise, protection-group free and sequential route has been developed for the synthesis of the nitroimidazole based FDA-approved multi-drug resistant anti-tuberculosis drug, Delamanid . The synthesis required chiral epoxides as key intermediates .
Molecular Structure Analysis
Delamanid has a molecular formula of C25H25F3N4O6 . Its molecular weight is 534.5 g/mol . The IUPAC name for Delamanid is (2 R )-2-methyl-6-nitro-2- [ [4- [4- [4- (trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3 H -imidazo [2,1-b] [1,3]oxazole .
Chemical Reactions Analysis
Delamanid is a pro-drug which gets activated by the enzyme deazaflavin dependent nitroreductase . The nucleophilic substitution of15 with 3 gave ®-1- (4- ((2-methyloxiran-2-yl) methoxy) phenyl)-4- (4- (trifluoromethoxy) phenoxy) piperidine, which reacted with 2-bromo-4-nitroimidazole to form the desired product (delamanid) .
Physical And Chemical Properties Analysis
Delamanid has a molecular weight of 534.5 g/mol . Its molecular formula is C25H25F3N4O6 . The IUPAC name for Delamanid is (2 R )-2-methyl-6-nitro-2- [ [4- [4- [4- (trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3 H -imidazo [2,1-b] [1,3]oxazole .
Scientific Research Applications
1. Treatment of Drug-Resistant Tuberculosis
- Application Summary : Delamanid (DLM) is a hydrophobic small molecule therapeutic used to treat drug-resistant tuberculosis (DR-TB) . Due to its hydrophobicity and resulting poor aqueous solubility, formulation strategies such as amorphous solid dispersions (ASDs) have been investigated to enhance its aqueous dissolution kinetics and thereby improve oral bioavailability .
- Methods of Application : The nanoencapsulation of DLM via emulsification was investigated, avoiding the formation of a solid drug core and instead keeping DLM dissolved in a dichloromethane dispersed phase during nanoparticle formation . Initial emulsion formulation screening by probe-tip ultrasonication revealed that a 1:1 mass ratio of lecithin and HPMC stabilizers formed 250 nm size-stable emulsion droplets with 40% DLM loading .
- Results : The resulting emulsions were spray-dried to form a dried powder, and in vitro dissolution studies showed dramatically enhanced dissolution kinetics compared to both as-received crystalline DLM and micronized crystalline DLM .
2. Leishmaniasis Treatment
- Application Summary : Delamanid was chosen to be incorporated into solid lipid nanoparticles (SLNPs) for the treatment of Leishmaniasis, a zoonotic parasitic disease .
- Methods of Application : Delamanid was encapsulated in SLNPs. Both in cellulo and in vivo tests confirmed the successful payload release within macrophages and through the epidermis following topical application on murine skin .
- Results : The evaluation of macrophages infected with L. infantum amastigotes showed that the encapsulated delamanid exhibited greater leishmanicidal activity compared with the free drug .
3. Population Pharmacokinetics of Delamanid
- Application Summary : Delamanid is used in the treatment of drug-resistant tuberculosis. A population pharmacokinetic (PK) model was developed to characterize the concentration-time course of delamanid and its main metabolite DM-6705 in adults with drug-resistant tuberculosis .
- Methods of Application : The study analyzed delamanid and DM-6705 concentrations after oral administration from 52 participants enrolled in the DELIBERATE trial using nonlinear mixed-effects modeling .
- Results : The study found that albumin concentrations, bedaquiline coadministration, and HIV co-infection did not have an effect on delamanid and DM-6705 PK .
4. Treatment of Multidrug-Resistant Tuberculosis
- Application Summary : The role of delamanid in longer regimens for multidrug-resistant TB was evaluated after discordant Phase IIb and Phase III randomized controlled trial results .
- Methods of Application : The study evaluated the effect of adding delamanid for 24 weeks to three-drug MDR/RR-TB regimens on two- and six-month culture conversion in the endTB observational study .
- Results : The study found no evidence that the addition of delamanid to a three-drug regimen increased two-month or six-month culture conversion .
5. Treatment of Tuberculosis in Children and Adolescents
- Application Summary : Delamanid is recommended by WHO for use in the treatment of multidrug-resistant tuberculosis in children and adolescents .
- Methods of Application : Delamanid is used on top of the longer (18-24 months) treatment regimen in children and adolescents (6 – 17 years) with MDR-TB .
- Results : The use of delamanid has shown promising results in the treatment of MDR-TB in children and adolescents .
6. Synthesis of Delamanid
- Application Summary : A concise, protection-group free and sequential route has been developed for the synthesis of Delamanid .
- Methods of Application : The synthesis required chiral epoxides as key intermediates .
- Results : The developed method provides a more efficient way to synthesize Delamanid .
7. Comparative Effectiveness of Adding Delamanid
- Application Summary : The role of delamanid in longer regimens for multidrug-resistant TB was evaluated after discordant Phase IIb and Phase III randomized controlled trial results .
- Methods of Application : The study evaluated the effect of adding delamanid for 24 weeks to three-drug MDR/RR-TB regimens on two- and six-month culture conversion in the endTB observational study .
- Results : The study found no evidence that the addition of delamanid to a three-drug regimen increased two-month or six-month culture conversion .
8. Use of Delamanid in Children and Adolescents
- Application Summary : Delamanid is recommended by WHO for the treatment of multidrug- and rifampicin-resistant tuberculosis (MDR/RR-TB) in children and adolescents .
- Methods of Application : Delamanid is used as part of individualized longer regimens for people with MDR/RR-TB, including children and adolescents, who are not eligible for the 9-month all-oral regimen or the 6-month regimen composed of bedaquiline, pretomanid and linezolid, with or without moxifloxacin (BPaLM/BPaL) .
- Results : Studies undertaken between 2020 and 2022 showed that the use of delamanid beyond 6 months (when given alongside other medicines, including bedaquiline) is safe .
9. Treatment of Multidrug-Resistant Tuberculosis in Children and Adolescents
- Application Summary : The case series describes 19 paediatric patients (aged years) with bacteriologically confirmed pulmonary MDR-TB or extensively drug-resistant TB (XDR-TB) enrolled in a delamanid CU programme .
- Methods of Application : The study describes the use of delamanid in a clinical use program for pediatric patients with MDR-TB or XDR-TB .
- Results : The use of delamanid showed promising results in the treatment of MDR-TB and XDR-TB in children and adolescents .
Safety And Hazards
Future Directions
Our results highlight DprE2 as a potential antimycobacterial target and provide a foundation for future exploration into the active metabolites and clinical development of pretomanid and delamanid . In updated 2022 WHO guidelines, bedaquiline and delamanid were recommended for all ages, consequently allowing bedaquiline to be used in both the shorter all-oral bedaquiline-containing regimen and the longer regimen for .
properties
IUPAC Name |
(2R)-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAOLTSRNUSPPH-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F3N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218326 | |
| Record name | Delamanid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Delamanid is a prodrug that requires biotransformation via via the mycobacterial F420 coenzyme system, including the deazaflavin dependent nitroreductase (Rv3547), to mediate its antimycobacterial activity against both growing and nongrowing mycobacteria. Mutations in one of five coenzyme F420 genes, _fgd, Rv3547, fbiA, fbiB, and fbiC_ has been proposed as the mechanism of resistance to delamanid. Upon activation, the radical intermediate formed between delamanid and desnitro-imidazooxazole derivative is thought to mediate antimycobacterial actions via inhibition of methoxy-mycolic and keto-mycolic acid synthesis, leading to depletion of mycobacterial cell wall components and destruction of the mycobacteria. Nitroimidazooxazole derivative is thought to generate reactive nitrogen species, including nitrogen oxide (NO). However unlike isoniazid, delamanid does not alpha-mycolic acid. | |
| Record name | Delamanid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11637 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Delamanid | |
CAS RN |
681492-22-8 | |
| Record name | Delamanid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681492-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Delamanid [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681492228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Delamanid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11637 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Delamanid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DELAMANID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OOT6M1PC7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



